N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions, which can then interact with biological targets. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and modulating their activity. This can lead to inhibition of enzymes or disruption of metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both methoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with metal ions and biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H17FN4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c1-26-15-7-8-18(27-2)13(9-15)11-21-24-19(25)17-10-16(22-23-17)12-3-5-14(20)6-4-12/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
CTAJFDLNNAXXBK-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.